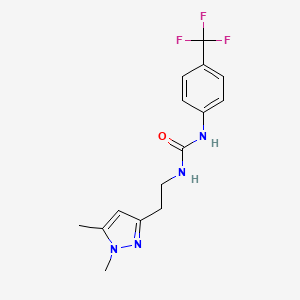

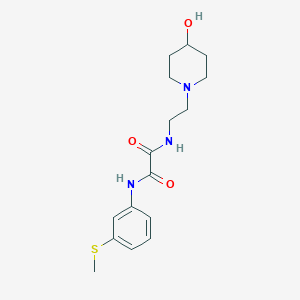

![molecular formula C10H11ClN2O2S B2505276 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole CAS No. 181481-30-1](/img/structure/B2505276.png)

1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a sulfonyl group and a chlorophenyl moiety in the compound suggests potential for bioactivity, as similar structures have been explored for their pharmacological properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One efficient approach is the use of a diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride, which can convert primary amines into azides and activated methylene substrates into diazo compounds . Another method involves a one-pot, multi-component reaction using β-cyclodextrin-propyl sulfonic acid as a catalyst, which has been shown to afford high yields of 1,2,4,5-tetrasubstituted imidazoles . Additionally, the design of ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate can catalyze the synthesis of tetrasubstituted imidazoles under solvent-free conditions . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex, as evidenced by the crystal structure analysis of related compounds. For instance, 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole crystallizes in the triclinic space group and exhibits significant torsion in certain bonds, with molecules arranged in layers stabilized by C-H…π interactions . Another related compound, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, crystallizes in the monoclinic system and features intermolecular hydrogen bonds and C-H…π interactions . These structural analyses provide insight into the potential arrangement and stability of the compound "this compound".

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of substituents such as sulfonyl and chlorophenyl groups can influence the reactivity and interaction with other molecules. For example, analogues of imidazole with different substituents have been explored for their antibacterial properties, indicating that modifications to the imidazole core can significantly impact biological activity . The specific chemical reactions and interactions of "this compound" would depend on the nature of the substituents and the conditions under which the compound is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. Factors such as crystallinity, melting point, solubility, and stability are influenced by the nature of the substituents and the overall molecular conformation. For instance, the crystalline nature of some imidazole derivatives has been well-documented, with specific unit cell parameters and space groups identified . These properties are essential for understanding the behavior of the compound in different environments and can inform its potential applications in pharmaceuticals or other industries.

Wissenschaftliche Forschungsanwendungen

Bioisosteric Replacement Studies

A study explored the design and synthesis of imidazole compounds as bioisosters of a specific CB1 receptor antagonist (Brijesh Kumar Srivastava et al., 2008). This research involved computer-assisted conformational analysis to understand the loss of CB1 antagonistic activity in ligands.

Oxidation Kinetics

Research on sulconazole (a related compound) investigated its oxidation kinetics in the presence of peracetic acid and hydrogen peroxide (Sou Huei Chen et al., 1991). This study aimed to understand the effects of peroxide structure and charge state on sulconazole's loss rates and product distributions.

Synthesis and Cytotoxicity Testing

A study focused on synthesizing novel imidazole derivatives and testing their cytotoxic potency against human cancer cell lines (Łukasz Balewski et al., 2020). The relationships between the structure of these compounds and their antitumor activity were discussed.

Synthesis of Leukocyte Antagonists

Research involved synthesizing a leukocyte function-associated antigen-1 antagonist, including its sulfonamide metabolite labeled with stable isotopes and carbon-14 (B. Latli et al., 2011). This work was significant for drug metabolism and pharmacokinetic studies.

Anticandidal and Antibacterial Activities

A study synthesized specific sulphonamides and screened them for antifungal activity against Candida albicans and bacteria (O. B. Ovonramwen et al., 2021). These compounds were evaluated for their potential as antimicrobial agents.

Wirkmechanismus

Target of Action

It’s structurally similar to mk-0752, which is known to inhibit the gamma-secretase subunit aph-1a in humans .

Mode of Action

Based on its structural similarity to other benzenesulfonyl compounds, it’s likely that it interacts with its target via a nucleophilic substitution mechanism . In such reactions, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Given its structural similarity to mk-0752, it might be involved in the notch signaling pathway, which is regulated by the gamma-secretase complex .

Pharmacokinetics

Similar compounds like 4-chlorobenzenesulfonyl isocyanate have been used as starting reagents in the synthesis of other compounds, suggesting that they can be metabolized .

Result of Action

Inhibition of the gamma-secretase complex can result in the modulation of the notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptotic processes .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNQTUXQBZIPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

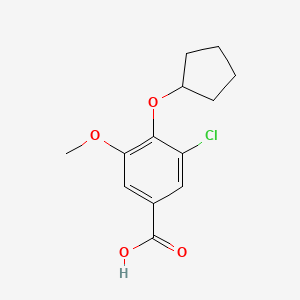

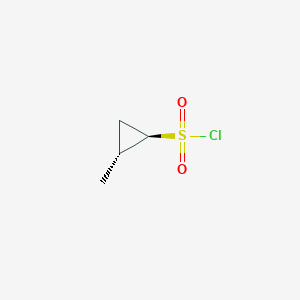

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

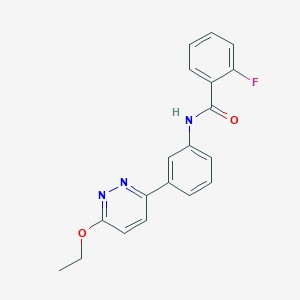

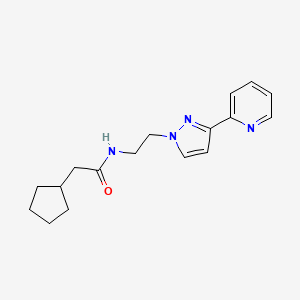

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)

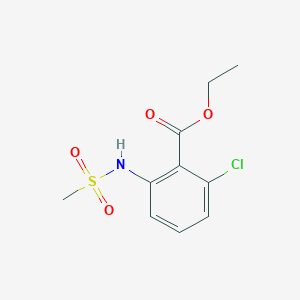

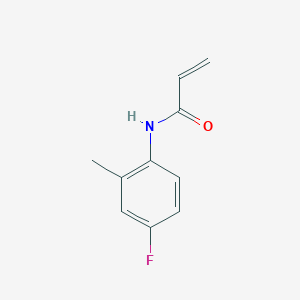

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)